(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride
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Overview
Description
1,2,6-Thiadiazines are sulfur-nitrogen heterocycles that have broad applications . They are well-known and find uses in the medicinal sector, e.g., as antimalarial agents, antidiabetic agents, and antivirals .
Synthesis Analysis
The synthesis of various non-S-oxidized 4H-1,2,6-thiadiazines has been reported . For example, six 3,5-diamino-4H-1,2,6-thiadiazin-4-ones were oxidized to the corresponding sulfones (67–95% yields) most efficiently using PIFA (3 equiv.) .
Molecular Structure Analysis
There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . To name a particular tautomer, the “extra” hydrogen requires designation .
Chemical Reactions Analysis
The oxidation of various non-S-oxidized 4H-1,2,6-thiadiazines to sulfoxides and sulfones was investigated using the oxidants N2O4, m-CPBA, Oxone, PIFA, and PIDA . The scope and regioselectivity of the oxidation was examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,6-thiadiazines can vary widely depending on their specific structures and substituents .
Scientific Research Applications
Toxicological Evaluation
Arthur et al. (2015) conducted a toxicological evaluation of related flavors with modifying properties, including compounds structurally related to (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride. These compounds were assessed for safety in food and beverage applications. The study found that both compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed and rapidly eliminated in rat pharmacokinetic studies. Furthermore, they did not exhibit genotoxic concerns and were not found to be mutagenic or clastogenic (Arthur et al., 2015).
Chemical Synthesis and Reactions
Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines, leading to the preparation of sulfur–nitrogen heterocycles, including 1,2,6-thiadiazine derivatives. This research demonstrates the versatility of similar compounds in synthetic chemistry (Bryce, 1984).
Development of Analogues for Medical Applications
Francotte et al. (2013) focused on the development of thiophenic analogues of benzothiadiazine dioxides as potent potentiators of AMPA receptors. This study highlights the potential of benzothiadiazine dioxide analogues in enhancing cognitive properties, demonstrating their significance in medicinal chemistry (Francotte et al., 2013).
Catalytic Applications
Khazaei et al. (2015) utilized N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as an efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This study highlights the role of benzothiadiazine derivatives in facilitating greener and more efficient synthetic routes in chemistry (Khazaei et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds .
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It was found to be effective at concentrations of 164–598 μM , suggesting that it has a reasonable degree of bioavailability.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that it has multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSRPXQJVKHLM-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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